Sporidesmolide I

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFMWZBFYMHHDB-ZPJGBUAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

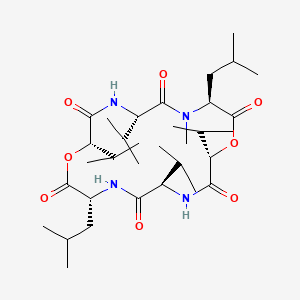

Sporidesmolide I chemical structure and molecular formula

An In-Depth Technical Guide to Sporidesmolide I: Chemical Structure and Molecular Properties

Introduction to Sporidesmolide I

Sporidesmolide I is a naturally occurring cyclodepsipeptide produced by the fungus Pithomyces chartarum (formerly known as Sporidesmium bakeri Sydow)[1][2]. It belongs to a class of mycotoxins characterized by a cyclic structure containing both amide and ester bonds. While other metabolites from this fungus, such as the sporidesmins, are known for their potent hepatotoxicity causing facial eczema in ruminants, the sporidesmolides represent a distinct class of compounds[1][3]. This guide provides a detailed technical overview of the molecular formula and chemical structure of Sporidesmolide I, intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this molecule.

Molecular Formula and Physicochemical Properties

The fundamental identity of a chemical compound begins with its molecular formula and key physical properties. High-resolution mass spectrometry and elemental analysis have definitively established the molecular formula for Sporidesmolide I.

Table 1: Core Properties of Sporidesmolide I

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₅₈N₄O₈ | [4][5] |

| Molecular Weight | 638.84 g/mol | [4][5] |

| CAS Registry Number | 2900-38-1 | [4][5] |

| Chemical Class | Cyclic Hexadepsipeptide |[2][6] |

Elucidation of the Chemical Structure

The structure of Sporidesmolide I is a testament to the intricate biosynthetic capabilities of fungi. It is a cyclic hexadepsipeptide, meaning its core is an 18-membered ring composed of six alternating α-amino acid and α-hydroxy acid residues. The elucidation of this structure, first reported by D. W. Russell in 1962, relied on classical chemical degradation techniques combined with spectroscopic analysis[7].

Constituent Residues and Sequence

Sporidesmolide I is assembled from three distinct amino acids and one type of hydroxy acid, with specific stereochemistry for each unit. The cyclic structure is formed by the head-to-tail linkage of the following six residues in a precise sequence:

-

L-N-Methylleucine

-

L-Hydroxyisovaleric Acid

-

D-Valine

-

D-Leucine

-

L-Hydroxyisovaleric Acid

-

L-Valine

The sequence and linkages create a complex architecture that dictates the molecule's conformation and biological activity.

The Depsipeptide Backbone: Amide and Ester Bonds

A defining feature of Sporidesmolide I is its depsipeptide nature. Unlike cyclic peptides which are composed exclusively of amide (peptide) bonds, Sporidesmolide I contains two ester linkages within its backbone[6]. These ester bonds are formed between the carboxyl group of an amino acid and the hydroxyl group of the subsequent hydroxy acid. This alternating pattern of amide and ester bonds imparts distinct chemical properties, including susceptibility to hydrolysis under acidic or basic conditions[6].

The connectivity can be visualized as a continuous loop: -[L-N-Methylleucyl]-(amide)-[L-Hydroxyisovaleryl]-(ester)-[D-Valyl]-(amide)-[D-Leucyl]-(amide)-[L-Hydroxyisovaleryl]-(ester)-[L-Valyl]-(amide)-

Visualizing the Chemical Structure

The two-dimensional chemical structure of Sporidesmolide I is presented below. This diagram illustrates the connectivity of the constituent residues and the alternating amide and ester bonds that form the cyclic backbone.

Caption: 2D chemical structure of Sporidesmolide I.

Spectroscopic and Analytical Validation

The structural assignment of complex natural products like Sporidesmolide I requires rigorous validation through modern analytical techniques. These methods provide a self-validating system, where data from orthogonal techniques converge to confirm the proposed structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition. For Sporidesmolide I, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would yield a precise mass measurement for the protonated molecule [M+H]⁺, which validates the molecular formula of C₃₃H₅₈N₄O₈[2]. Tandem MS (MS/MS) experiments would further corroborate the structure by inducing fragmentation of the cyclic backbone. The resulting fragment ions can be analyzed to confirm the sequence of the amino and hydroxy acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed connectivity and stereochemistry of organic molecules.

-

¹H-NMR: Provides information on the proton environment, including the number of different types of protons and their neighboring atoms. Specific chemical shifts for α-protons, amide protons, and side-chain protons help identify the individual residues.

-

¹³C-NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of carbonyl carbons are particularly diagnostic, allowing differentiation between ester (δ ≈ 170-174 ppm) and amide (δ ≈ 169-172 ppm) linkages[2].

-

2D-NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the molecular puzzle. They establish proton-proton and proton-carbon correlations, unequivocally confirming the sequence of residues and the attachment points of the side chains[8][9].

Experimental Protocols: Isolation and Purification

The isolation of Sporidesmolide I from fungal cultures is a multi-step process designed to separate it from other metabolites and cellular components. The process leverages the compound's physicochemical properties, particularly its solubility in organic solvents.

Step-by-Step Isolation Methodology

This protocol is a representative workflow based on common practices for isolating fungal secondary metabolites[2][6].

-

Fungal Culture: Pithomyces chartarum is grown in a suitable liquid or solid medium under controlled conditions to promote the production of secondary metabolites.

-

Extraction:

-

The fungal biomass and/or culture medium is harvested.

-

It is then subjected to exhaustive extraction with an organic solvent. Chloroform and methanol are commonly used for their effectiveness in solubilizing depsipeptides[6].

-

The choice of solvent is critical; conditions must be controlled to avoid hydrolysis of the ester bonds. Mild pH and ambient temperatures are preferred[6].

-

-

Solvent Partitioning:

-

The crude organic extract is concentrated under reduced pressure.

-

The residue is then partitioned, for example, between hexane and methanol, to remove highly nonpolar lipids.

-

-

Chromatographic Purification:

-

The partially purified extract is subjected to one or more stages of chromatography.

-

Historically, silica gel column chromatography was used.

-

Modern protocols rely on High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (e.g., C18 column), which separates compounds based on polarity. A gradient of water and an organic solvent like acetonitrile or methanol is typically used as the mobile phase[2].

-

-

Final Purification and Verification:

-

Fractions containing Sporidesmolide I, as identified by techniques like Thin Layer Chromatography (TLC) or analytical HPLC-MS, are collected.

-

These fractions may be combined and re-chromatographed to achieve high purity.

-

The final pure compound is often obtained as a crystalline solid after solvent evaporation or recrystallization. Its identity and purity are confirmed using HRMS and NMR.

-

Workflow for Isolation and Purification

Sources

- 1. Sporidesmins [drugfuture.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Sporidesmin | C18H20ClN3O6S2 | CID 99596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 2900-38-1, Sporidesmolide I: more information. [sdhlbiochem.chemblink.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Isolation and Structure Elucidation of New Cytotoxic Macrolides Halosmysins B and C from the Fungus Halosphaeriaceae sp. Associated with a Marine Alga - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comparative Technical Guide to the Biological Activities of Sporidesmolide I and Sporidesmin

Introduction

In the field of mycotoxin research and drug development, understanding the diverse biological activities of fungal secondary metabolites is paramount. Among the numerous compounds produced by the saprophytic fungus Pithomyces chartarum and its close relative Pseudopithomyces toxicarius, two molecules of distinct chemical classes, Sporidesmolide I and Sporidesmin, present a compelling case for comparative analysis. Sporidesmin, a well-documented hepatotoxin, is the causative agent of facial eczema in ruminants, a disease of significant economic impact in agriculture.[1][2] Its toxicological profile has been the subject of extensive research. In contrast, Sporidesmolide I, a cyclic depsipeptide produced by the same fungal species, remains significantly less characterized, with its biological activities largely inferred from its chemical class rather than direct empirical evidence.[3][4]

This technical guide provides a comprehensive overview of the known biological activities of Sporidesmin and proposes a structured, in-depth framework for the investigation of Sporidesmolide I. By juxtaposing the established toxicological data of Sporidesmin with a proposed research plan for Sporidesmolide I, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental designs necessary to elucidate the therapeutic and toxicological potential of these fungal metabolites.

Sporidesmin: A Profile of Hepatotoxicity

Sporidesmin is a potent mycotoxin belonging to the epidithiodioxopiperazine class of compounds.[5] Its toxicity is primarily associated with the induction of severe liver and bile duct damage in grazing livestock, leading to a condition known as pithomycotoxicosis or facial eczema.[2]

Mechanism of Action: Oxidative Stress and Cellular Damage

The toxicity of Sporidesmin is intrinsically linked to its chemically reactive sulfur-bridged dioxopiperazine ring. The prevailing hypothesis for its mechanism of action centers on the generation of reactive oxygen species (ROS), leading to significant oxidative stress within hepatocytes and biliary epithelial cells.[6]

The proposed mechanism involves the following key steps:

-

Absorption and Biliary Concentration : Following ingestion, Sporidesmin is absorbed from the gastrointestinal tract and is concentrated in the liver and bile.[2]

-

Redox Cycling and ROS Generation : Within the biliary system, Sporidesmin undergoes redox cycling. Its internal disulfide bridge can be reduced to a dithiol, which then autoxidizes, reacting with molecular oxygen to produce superoxide radicals.[7] This catalytic cycle, potentially enhanced by the presence of copper ions, leads to a sustained production of ROS.

-

Cellular Damage : The excessive production of ROS overwhelms the cellular antioxidant defense mechanisms, leading to oxidative damage to critical cellular components, including lipids, proteins, and DNA. This results in necrosis and inflammation of the bile ducts and surrounding liver tissue.[6]

-

Biliary Obstruction and Photosensitization : The damage to the biliary epithelium can lead to the obstruction of bile ducts.[2] This impairs the excretion of phylloerythrin, a breakdown product of chlorophyll. The accumulation of phylloerythrin in the bloodstream renders the animal photosensitive, resulting in the characteristic skin lesions of facial eczema upon exposure to sunlight.[1]

Signaling Pathway of Sporidesmin-Induced Hepatotoxicity

The cellular response to Sporidesmin-induced oxidative stress involves complex signaling cascades that ultimately lead to cell death and inflammation.

Caption: Signaling pathway of Sporidesmin-induced hepatotoxicity.

Sporidesmolide I: A Proposed Framework for Biological Activity Assessment

Sporidesmolide I is a cyclic depsipeptide, a class of natural products known for a wide array of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[3] Despite its co-occurrence with Sporidesmin, a comprehensive analysis of Sporidesmolide I's biological activities is notably absent from the scientific literature. This section outlines a proposed experimental framework to systematically evaluate its cytotoxic and antimicrobial potential.

Hypothesized Biological Activities

Based on its chemical classification, Sporidesmolide I is hypothesized to possess the following activities:

-

Cytotoxicity: Many cyclic depsipeptides exhibit potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death).[3]

-

Antimicrobial Activity: The structural features of cyclic depsipeptides are often associated with the ability to inhibit the growth of pathogenic bacteria and fungi.[3]

Proposed Experimental Investigation

A rigorous investigation into the biological activities of Sporidesmolide I necessitates a multi-faceted approach, employing standardized and validated in vitro assays.

1. Cytotoxicity Assessment

The primary objective is to determine the cytotoxic potential of Sporidesmolide I against a panel of human cancer cell lines.

Experimental Workflow: Cytotoxicity Assessment

Caption: Experimental workflow for cytotoxicity assessment of Sporidesmolide I.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Sporidesmolide I in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

2. Antimicrobial Activity Assessment

The objective is to determine the minimum inhibitory concentration (MIC) of Sporidesmolide I against a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Activity Assessment

Caption: Experimental workflow for antimicrobial activity assessment.

Detailed Protocol: Broth Microdilution Method

This is a standardized method for determining the MIC of an antimicrobial agent.[8]

-

Preparation of Microdilution Plates: Prepare serial two-fold dilutions of Sporidesmolide I in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways for Sporidesmolide I

Should Sporidesmolide I exhibit cytotoxic activity, a subsequent investigation into its mechanism of action would be warranted. A plausible hypothesis is the induction of apoptosis.

Potential Apoptotic Pathways Affected by Sporidesmolide I

Caption: Potential apoptotic pathways affected by Sporidesmolide I.

Comparative Analysis and Future Directions

The following table summarizes the known and hypothesized biological activities of Sporidesmin and Sporidesmolide I.

| Feature | Sporidesmin | Sporidesmolide I (Hypothesized) |

| Chemical Class | Epidithiodioxopiperazine | Cyclic Depsipeptide |

| Primary Biological Activity | Hepatotoxicity | Cytotoxicity, Antimicrobial |

| Mechanism of Action | Induction of oxidative stress via ROS generation | Induction of apoptosis, Inhibition of microbial growth |

| Known Clinical Effect | Facial Eczema in ruminants | Unknown |

The stark contrast between the well-defined toxicological profile of Sporidesmin and the largely unexplored biological landscape of Sporidesmolide I highlights a significant knowledge gap. The proposed research framework provides a clear path forward for a systematic and comparative investigation. Elucidating the biological activities of Sporidesmolide I will not only contribute to a more complete understanding of the secondary metabolism of Pithomyces chartarum but also holds the potential for the discovery of novel therapeutic leads, particularly in the areas of oncology and infectious diseases.

Conclusion

This technical guide has provided a detailed comparison of the biological activities of Sporidesmin and Sporidesmolide I. While Sporidesmin is a well-characterized hepatotoxin with a clear mechanism of action, Sporidesmolide I remains a molecule of untapped potential. The outlined experimental protocols and workflows offer a robust and scientifically sound approach to unraveling the biological functions of Sporidesmolide I. The insights gained from such a comparative study will be invaluable to researchers in mycotoxicology, natural product chemistry, and drug discovery, paving the way for future innovations in both veterinary and human medicine.

References

-

Sporidesmin | C18H20ClN3O6S2 | CID 99596. PubChem. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Major step forward in understanding facial eczema in livestock. Landcare Research. Available at: [Link]

-

D-T13, Sporidesmin toxicosis (facial eczema), liver, sheep. Joint Pathology Center. Available at: [Link]

-

The cellular and molecular toxicity of sporidesmin. ResearchGate. Available at: [Link]

-

Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. Available at: [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

-

Mycotoxin-Induced Oxidative Stress and Its Impact on Human Folliculogenesis: Examining the Link to Reproductive Health. MDPI. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers. Available at: [Link]

-

Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways. PMC. Available at: [Link]

-

Facial Eczema in Animals. MSD Veterinary Manual. Available at: [Link]

-

Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI. Available at: [Link]

-

Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity. PMC. Available at: [Link]

-

PubChem. Re3data.org. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. Available at: [Link]

-

Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. ResearchGate. Available at: [Link]

-

Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. PMC. Available at: [Link]

-

Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities. PMC. Available at: [Link]

- Oxidative stress: A key mechanism of action behind mycotoxin toxicity. PlusVet Animal Health.

-

Apoptosis Signaling. Bio-Techne. Available at: [Link]

-

Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). University of Florida. Available at: [Link]

-

(PDF) Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities. ResearchGate. Available at: [Link]

-

Mycotoxins and oxidative stress: Where are we?. ResearchGate. Available at: [Link]

-

(PDF) Antifungal and anti-biofilm activity of the first cryptic antimicrobial peptide from an archaeal protein against Candida spp. clinical isolates. ResearchGate. Available at: [Link]

-

Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Academia.edu. Available at: [Link]

-

BioAssay Format. PubChem. Available at: [Link]

-

Conference 18 - 2013 Case: 04. Joint Pathology Center. Available at: [Link]

-

Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep. PMC. Available at: [Link]

-

Nrf2: a main responsive element in cells to mycotoxin-induced toxicity. PMC. Available at: [Link]

-

An overview of the PubChem BioAssay resource. PMC. Available at: [Link]

-

The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024). PMC. Available at: [Link]

-

Broth microdilution reference methodology. CGSpace. Available at: [Link]

-

Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. MDPI. Available at: [Link]

-

Special Issue—“Isolation, Structure Elucidation and Biological Activity of Natural Products”. PMC. Available at: [Link]

-

Modulation of apoptotic pathways triggered by cytotoxic agents. PubMed. Available at: [Link]

-

Legacy BioAssay Tools. PubChem. Available at: [Link]

-

First report of chemical composition and cytotoxicity evaluation of Foraminispora rugosa basidiomata from Brazil. PMC. Available at: [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facial Eczema in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sporidesmin | C18H20ClN3O6S2 | CID 99596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathological Study of Facial Eczema (Pithomycotoxicosis) in Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Technical Guide: Biosynthetic Pathway of Sporidesmolide I in Pithomyces chartarum

Topic: Biosynthetic Pathway of Sporidesmolide I in Pithomyces chartarum Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the biosynthetic pathway of Sporidesmolide I , a cyclic hexadepsipeptide produced by the saprophytic fungus Pithomyces chartarum (formerly Sporidesmium bakeri). Unlike the hepatotoxic epipolythiodioxopiperazine sporidesmin —also produced by P. chartarum and responsible for facial eczema in ruminants—Sporidesmolide I exhibits low toxicity and possesses distinct structural features, including alternating amino and hydroxy acid residues.

This document details the molecular architecture of the Non-Ribosomal Peptide Synthetase (NRPS) machinery responsible for Sporidesmolide I assembly, the metabolic origin of its precursors, and the experimental protocols used for its isolation and structural elucidation.

Chemical Structure & Properties

Sporidesmolide I is a neutral, lipophilic cyclic depsipeptide. Its structure is characterized by a hexameric ring containing four amino acid residues and two hydroxy acid residues, linked by amide and ester bonds.

Molecular Formula:

Structural Components:

-

D-Valine (D-Val): Epimerized from L-Valine.

-

D-Leucine (D-Leu): Epimerized from L-Leucine.

-

L-

-Hydroxyisovaleric Acid (L-Hiv): A hydroxylated analogue of valine, derived from -

L-Valine (L-Val): Incorporated directly.

-

L-N-Methylleucine (L-MeLeu): Methylated at the amide nitrogen.

-

L-

-Hydroxyisovaleric Acid (L-Hiv): Second hydroxy acid residue.

Biosynthetic Logic: The NRPS Assembly Line

The biosynthesis of Sporidesmolide I follows a non-ribosomal thiotemplate mechanism. Unlike ribosomal synthesis, this process utilizes a large multi-modular enzyme complex—Sporidesmolide Synthetase —which selects, modifies, and condenses specific substrates.

Precursor Supply

The pathway draws from the branched-chain amino acid pool:

-

L-Valine & L-Leucine: Primary amino acid substrates.

-

-Ketoisovalerate: An intermediate in valine biosynthesis. It is reduced by a specific D-hydroxyisovalerate dehydrogenase (or similar ketoreductase) to form L-

-

S-Adenosylmethionine (SAM): The methyl donor for the N-methylation of leucine.

Modular Architecture

The hypothetical NRPS assembly line consists of six modules, each responsible for the incorporation of one residue. The logic follows the co-linearity rule, where the order of modules in the enzyme corresponds to the sequence in the peptide.

| Module | Domain Architecture | Substrate Specificity | Function |

| M1 | A-T-E | L-Val | Adenylation (A) activates L-Val; Epimerization (E) converts it to D-Val . |

| M2 | C-A-T-E | L-Leu | Condensation (C) links D-Val to L-Leu; E domain converts L-Leu to D-Leu . |

| M3 | C-A-T | L-Hiv | A domain selects L-Hiv (hydroxy acid); C domain forms an ester bond . |

| M4 | C-A-T | L-Val | Standard extension with L-Val . |

| M5 | C-A-M-T | L-Leu | Methylation (M) domain uses SAM to generate L-MeLeu . |

| M6 | C-A-T-TE | L-Hiv | Incorporation of final L-Hiv ; Thioesterase (TE) catalyzes head-to-tail cyclization. |

Mechanism of Cyclization

The Thioesterase (TE) domain at the C-terminus of Module 6 captures the linear hexadepsipeptide chain. The free amine of the N-terminal D-Valine attacks the thioester linkage at Module 6, releasing the cyclic product Sporidesmolide I .

Visualizing the Pathway

The following diagram illustrates the flow from metabolic precursors through the NRPS modules to the final cyclic structure.

Figure 1: Modular assembly of Sporidesmolide I via Non-Ribosomal Peptide Synthetase (NRPS).

Experimental Validation & Protocols

Elucidation Strategy

The pathway described above is supported by historical isotope labeling studies and modern structural analysis.

-

Isotope Feeding: Russell (1967) demonstrated that feeding P. chartarum with stereoisomeric isoleucines altered the product profile, confirming the specificity of the A-domains.

-

Hydrolysis: Acid hydrolysis yields the constituent amino acids, while mild alkaline hydrolysis cleaves the ester bonds preferentially, yielding linear fragments (e.g., sporidesmolic acids).

Protocol: Isolation of Sporidesmolide I

This protocol is designed to isolate Sporidesmolide I from fungal cultures while minimizing hydrolysis of the ester bonds.

Reagents:

-

Chloroform (

) -

Methanol (

) -

Petroleum Ether

-

Silica Gel (60-200 mesh)

Workflow:

-

Cultivation: Grow Pithomyces chartarum on potato-carrot medium or rye grain for 14–21 days at 24°C until sporulation is dense.

-

Extraction:

-

Harvest mycelial mats/spores.

-

Macerate in Methanol (cold) to extract polar components and kill enzymatic activity.

-

Filter and discard the methanol extract (Sporidesmolides are lipophilic and remain in the solid residue or precipitate).

-

Extract the residue exhaustively with Chloroform at room temperature.

-

-

Partitioning:

-

Evaporate chloroform to dryness.

-

Redissolve in minimal chloroform and precipitate with excess Petroleum Ether to remove fats/oils.

-

-

Purification (Chromatography):

-

Load the precipitate onto a Silica Gel column.

-

Elute with a gradient of Benzene:Chloroform:Methanol .

-

Sporidesmolide I typically elutes in fractions containing 2-5% Methanol.

-

-

Crystallization: Recrystallize from ethanol/water to obtain colorless needles (MP: ~261–263°C).

Quantitative Analysis (HPLC)

For precise quantification, use High-Performance Liquid Chromatography.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Amide/Ester bond absorption) |

| Retention | Sporidesmolide I elutes after Sporidesmin due to higher hydrophobicity. |

References

-

Russell, D. W. (1960). Sporidesmolide I, a metabolic product of Sporidesmium bakeri Syd.[1][2] Biochimica et Biophysica Acta, 45, 411-412.[1] Link[1]

-

Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761.[3] Link

-

Done, J., Mortimer, P. H., Taylor, A., & Russell, D. W. (1961). The production of sporidesmin and sporidesmolides by Pithomyces chartarum. Journal of General Microbiology, 26(1), 207-222. Link[4]

-

Russell, D. W. (1967). Effects of stereoisomeric isoleucines on sporidesmolide biosynthesis by Pithomyces chartarum.[2][5] Journal of General Microbiology, 47(3), 335-346.[5] Link[5]

-

Finking, R., & Marahiel, M. A. (2004). Biosynthesis of nonribosomal peptides.[6] Annual Review of Microbiology, 58, 453-488. Link

Sources

- 1. Sporidesmolide I, a metabolic product of Sporidesmium bakeri Syd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Effects of stereoisomeric isoleucines on sporidesmolide biosynthesis by Pithomyces chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]

Cyclodepsipeptide Classification of Sporidesmolide I: A Technical Guide

The following technical guide details the classification, structure, and characterization of Sporidesmolide I .

Executive Summary

Sporidesmolide I is a naturally occurring cyclic hexadepsipeptide isolated from the saprophytic fungus Pithomyces chartarum (formerly Sporidesmium bakeri).[1] It belongs to the sporidesmolide complex (I–V), a family of 18-membered macrocyclic compounds characterized by alternating amino acid and hydroxy acid residues.

Unlike the well-known dodecadepsipeptide valinomycin (a potassium-selective ionophore with a 36-membered ring), Sporidesmolide I possesses a smaller, more rigid ring structure. Its classification is defined by the presence of

| Feature | Specification |

| Chemical Formula | |

| Molecular Weight | ~638.85 Da |

| Classification | Cyclic Hexadepsipeptide (18-membered ring) |

| Source Organism | Pithomyces chartarum |

| Key Residues | L-Valine, D-Valine, D-Leucine, L- |

Structural Classification & Chemical Architecture

The Depsipeptide Core

Sporidesmolide I is classified as a hexadepsipeptide , meaning its ring consists of six residues: four amino acids and two hydroxy acids. The backbone is formed by alternating amide (peptide) and ester (lactone) linkages. This "mixed" backbone confers unique solubility profiles and resistance to standard proteolytic degradation.

Sequence and Stereochemistry

The structure of Sporidesmolide I is distinguished from its analogs (Sporidesmolide II, III, etc.) by its specific methylation pattern. While Sporidesmolide III is the non-methylated parent (

Consensus Sequence:

Note: The presence of both D- and L- amino acids is a hallmark of Non-Ribosomal Peptide Synthetase (NRPS) assembly, involving specific epimerization domains.

Structural Hierarchy Diagram

The following diagram illustrates the chemical taxonomy and component breakdown of Sporidesmolide I.

Caption: Structural decomposition of Sporidesmolide I showing the cyclic linkage of amino and hydroxy acids.

Biosynthetic Logic (NRPS Machinery)

The biosynthesis of Sporidesmolide I follows a non-ribosomal logic, governed by large multi-modular enzyme complexes known as NRPS (Non-Ribosomal Peptide Synthetases) . Unlike ribosomal synthesis, this process allows for the incorporation of non-proteinogenic amino acids (e.g., D-isomers, hydroxy acids).

Mechanism of Assembly:

-

Initiation: The loading module activates the first amino acid (e.g., L-Val) via adenylation.

-

Elongation & Modification:

-

Condensation (C) Domains: Catalyze amide bond formation between amino acids.

-

Epimerization (E) Domains: Convert L-amino acids to D-isomers (responsible for D-Leu and D-Val residues).

-

Methylation (M) Domains: Transfer a methyl group from S-adenosylmethionine (SAM) to the backbone nitrogen (creating L-

-MeLeu).

-

-

Ester Bond Formation: Specific domains accept hydroxy acids (L-Hiv), forming the ester linkages critical for the depsipeptide structure.

-

Cyclization: The Thioesterase (TE) domain at the C-terminus catalyzes the intramolecular attack of the terminal hydroxyl group on the carbonyl thioester, releasing the cyclic product.

Isolation & Characterization Protocol

The following protocol outlines a self-validating workflow for isolating Sporidesmolide I from fungal cultures.

Extraction Workflow

Objective: Isolate the non-polar depsipeptide fraction while removing polar contaminants and the co-occurring toxin, sporidesmin.

-

Culture: Grow Pithomyces chartarum on Rye-grass agar or potato dextrose broth for 14–21 days.

-

Lysis: Homogenize mycelia in Methanol (MeOH) to lyse cells.

-

Partitioning:

-

Filter the methanolic extract.

-

Concentrate under reduced pressure.

-

Partition residue between Water and Chloroform (

) or Ethyl Acetate (EtOAc) . Sporidesmolides partition into the organic phase.

-

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of Benzene/Chloroform to Chloroform/Methanol.

-

Note: Sporidesmolide I elutes after the less polar lipids but before the highly polar sporidesmins.

-

HPLC Purification & Identification

For high-purity isolation suitable for biological assays:

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 20 min |

| Detection | UV at 210 nm (peptide bond) and 254 nm |

| Mass Spec Target | ESI(+) |

Isolation Logic Diagram

Caption: Step-by-step isolation workflow from fungal culture to purified compound.

Biological Activity & Mechanism[7]

Cytotoxicity

Sporidesmolide I exhibits moderate cytotoxicity against various mammalian cell lines. Unlike sporidesmin, which generates reactive oxygen species (ROS) via a disulfide bridge, Sporidesmolide I's toxicity is linked to its membrane-active properties.

Ionophore Potential

While structurally related to valinomycin (a potent

-

Valinomycin: 36-membered ring, folds into a "tennis ball" shape to cage

. -

Sporidesmolide I: 18-membered ring, too constrained for stable

encapsulation. -

Mechanism: It likely acts by perturbing membrane permeability or forming "sandwich" complexes (2:1 peptide:ion) rather than true carrier-mediated transport, resulting in weaker antibiotic activity compared to valinomycin.

References

-

Russell, D. W. (1962). Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761.[2][3][4] Link[4]

-

BenchChem. Sporidesmolide I - Structure and Properties. Link

-

BioAustralis. Sporidesmolide Complex Product Data Sheet. Link

-

Gillis, H. A., et al. (1990). Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum.[1] Canadian Journal of Chemistry, 68(1), 19-23. Link

-

Tan, N. H., & Zhou, J. (2006). Plant Cyclopeptides. Chemical Reviews, 106(3), 840–895. Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Cyclodepsipeptides - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 3. uniscience.co.kr [uniscience.co.kr]

- 4. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Sporidesmolide I: A Technical Guide to its Fungal Origins, Biosynthesis, and Isolation

Introduction

Sporidesmolide I is a cyclic hexadepsipeptide, a fascinating and complex fungal metabolite with a structure that holds potential for further scientific investigation. This technical guide provides an in-depth exploration of the natural sources of Sporidesmolide I, its biosynthetic origins, and detailed methodologies for its extraction, purification, and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug development, providing both foundational knowledge and actionable protocols to facilitate further research into this intriguing molecule.

Natural Fungal Producers of Sporidesmolide I

Sporidesmolide I is primarily produced by fungi belonging to the genus Pithomyces, and closely related genera. Understanding the producing organisms is the first critical step in harnessing this natural product.

Primary Fungal Source: Pithomyces chartarum

The most well-documented producer of Sporidesmolide I is the fungus Pithomyces chartarum.[1] This saprophytic fungus is commonly found on dead plant material, particularly grasses, in temperate and subtropical regions.[2] It is infamous for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants.[2] Sporidesmolide I is often co-produced with sporidesmin and other related cyclodepsipeptides.[1]

Other Potential Fungal Sources

Recent taxonomic revisions have placed some Pithomyces species into the genus Pseudopithomyces. It is therefore likely that species within this genus are also significant producers of sporidesmolides. For instance, Pseudopithomyces toxicarius has been identified as a primary producer of sporidesmin and likely produces sporidesmolides as well.[3] Researchers should consider isolates from both Pithomyces and Pseudopithomyces genera as potential sources of Sporidesmolide I.

Table 1: Key Fungal Producers of Sporidesmolides

| Fungal Genus | Key Species | Primary Metabolites of Interest | Habitat |

| Pithomyces | P. chartarum | Sporidesmin, Sporidesmolide I | Saprophyte on dead pasture grasses |

| Pseudopithomyces | P. toxicarius | Sporidesmin, likely Sporidesmolides | Saprophyte on dead pasture grasses |

Biosynthesis of Sporidesmolide I: A Non-Ribosomal Pathway

Sporidesmolide I, like many complex peptide natural products from fungi, is not synthesized by the ribosome. Instead, its creation is orchestrated by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[4][5] These enzymatic assembly lines allow for the incorporation of non-proteinogenic amino acids and the formation of ester bonds, which are characteristic features of depsipeptides.

Precursor Substrates

The biosynthesis of sporidesmolides involves the condensation of both amino acid and α-hydroxy acid precursors. Isotopic labeling studies on the related mycotoxin sporidesmin, also produced by P. chartarum, have shown the incorporation of amino acids such as tryptophan and alanine, with methionine providing methyl groups.[6][7] While specific studies on Sporidesmolide I precursors are less common, it is understood that its biosynthesis involves D- and L-amino acids. The structure of Sporidesmolide I indicates that its precursors are likely L-valine, D-leucine, L-N-methylleucine, and L-α-hydroxyisovaleric acid.

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

NRPS enzymes are modular, with each module responsible for the recognition, activation, and incorporation of a specific amino acid or hydroxy acid monomer into the growing peptide chain.[4][8] A typical NRPS module consists of several domains:

-

Adenylation (A) domain: Selects and activates the specific substrate (amino acid or hydroxy acid) as an adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrates attached to adjacent modules.

-

Thioesterase (TE) domain: Typically located at the end of the NRPS assembly line, this domain is responsible for the release of the final product, often through cyclization.

The biosynthesis of a cyclic depsipeptide like Sporidesmolide I would involve a specialized NRPS system that can incorporate both amino and hydroxy acids and facilitate the formation of both amide and ester bonds.

Caption: Putative biosynthetic pathway of Sporidesmolide I via a modular Non-Ribosomal Peptide Synthetase (NRPS).

Cultivation of Pithomyces chartarum for Sporidesmolide I Production

Optimizing the culture conditions is paramount for achieving high yields of Sporidesmolide I. Both solid-state and submerged fermentation techniques can be employed, with the choice often depending on the specific research goals and available resources.

Fermentation Strategies: Solid-State vs. Submerged

-

Solid-State Fermentation (SSF): This method involves growing the fungus on a solid substrate with a limited amount of free water. SSF often mimics the natural habitat of P. chartarum and can lead to higher yields of certain secondary metabolites.[9] Agro-industrial wastes like rice bran or wheat bran can be utilized as cost-effective substrates.

-

Submerged Fermentation (SmF): In this technique, the fungus is grown in a liquid nutrient medium. While SmF allows for easier control of environmental parameters such as pH and temperature, it may not always induce the same metabolic profile as SSF.[10][11]

Studies have shown that for Pithomyces chartarum, sporidesmolide production is associated with sporulation, which can be influenced by the fermentation method.[12]

Recommended Culture Media and Conditions

While optimal conditions can be strain-dependent, the following provides a solid starting point for the cultivation of P. chartarum for Sporidesmolide I production.

Table 2: Recommended Culture Conditions for Pithomyces chartarum

| Parameter | Recommended Range | Rationale and Causality |

| Temperature | 20-25°C | This temperature range has been shown to be optimal for the production of the related mycotoxin, sporidesmin, suggesting it is also favorable for sporidesmolide biosynthesis.[13] |

| pH | 5.5 - 6.5 | A slightly acidic pH is generally favorable for fungal growth and secondary metabolite production. |

| Carbon Source | Glucose, Maltose | Readily metabolizable sugars to support fungal growth and provide the building blocks for secondary metabolism. |

| Nitrogen Source | Peptone, Yeast Extract, Amino Acids | Complex nitrogen sources can provide essential amino acids and stimulate secondary metabolite production. The addition of specific precursor amino acids like valine and leucine may enhance yield.[14] |

| Aeration | Moderate | Adequate aeration is crucial for the growth of this aerobic fungus. |

| Humidity (for SSF) | High (around 95-100%) | High humidity is critical for fungal growth and sporulation on solid substrates.[13] |

Step-by-Step Protocol for Small-Scale Culture

Objective: To cultivate Pithomyces chartarum for the production of Sporidesmolide I.

Materials:

-

Pure culture of a Sporidesmolide I-producing strain of Pithomyces chartarum.

-

Potato Dextrose Agar (PDA) plates.

-

Enriched potato carrot medium or a defined liquid medium (e.g., Czapek-Dox broth supplemented with yeast extract).

-

Sterile flasks and petri dishes.

-

Incubator.

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a small piece of mycelium from a stock culture of P. chartarum to the center of a fresh PDA plate.

-

Incubate the plate at 22-24°C for 7-10 days, or until significant mycelial growth is observed.

-

-

Fermentation:

-

For Submerged Fermentation: Aseptically transfer several small agar plugs of the mycelium from the PDA plate to a flask containing the sterile liquid medium.

-

For Solid-State Fermentation: Aseptically inoculate a sterile solid substrate (e.g., autoclaved rice or wheat bran) with agar plugs of the mycelium.

-

-

Incubation:

-

Incubate the fermentation culture at 20-25°C for 14-21 days. For submerged cultures, gentle agitation may improve aeration and yield.

-

-

Harvesting:

-

For submerged cultures, separate the mycelial biomass from the culture broth by filtration.

-

For solid-state cultures, the entire fungal-colonized substrate is harvested.

-

Extraction and Purification of Sporidesmolide I

The extraction and purification of Sporidesmolide I from fungal cultures is a multi-step process that requires careful selection of solvents and chromatographic techniques to obtain a pure compound.

Initial Solvent Extraction

The first step involves extracting the crude metabolites from the fungal biomass and/or culture medium. Due to the moderately polar nature of Sporidesmolide I, a combination of organic solvents is typically employed.

Caption: General workflow for the extraction and purification of Sporidesmolide I.

Step-by-Step Extraction and Purification Protocol

Objective: To isolate and purify Sporidesmolide I from a Pithomyces chartarum culture.

Materials:

-

Harvested fungal biomass or solid culture.

-

Methanol, Ethyl Acetate, Hexane, Chloroform (reagent grade).

-

Silica gel for column chromatography.

-

Glass column for chromatography.

-

Rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column.[15]

-

Acetonitrile and water (HPLC grade).

Procedure:

-

Initial Extraction:

-

Submerge the fungal biomass in methanol and agitate for several hours. Repeat this process two to three times to ensure exhaustive extraction.

-

Alternatively, a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can be performed. Sporidesmolide I is expected to be in the more polar fractions.

-

-

Concentration:

-

Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Sporidesmolide I.

-

-

Preparative HPLC:

-

Pool the fractions containing the compound of interest and concentrate them.

-

Dissolve the concentrated fraction in a suitable solvent and inject it into a preparative reversed-phase HPLC system.[16]

-

Elute with a gradient of water and acetonitrile.

-

Collect the peak corresponding to Sporidesmolide I.

-

-

Final Purification and Verification:

-

Remove the HPLC solvent to obtain the pure compound.

-

Verify the purity by analytical HPLC and confirm the identity using mass spectrometry and NMR spectroscopy.

-

Characterization of Sporidesmolide I

The definitive identification of Sporidesmolide I relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the purified compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of Sporidesmolide I.[19][20]

-

¹H NMR: Reveals the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for elucidating the complete chemical structure by establishing correlations between protons and carbons.[18][21]

Table 3: Physicochemical Properties of Sporidesmolide I

| Property | Value |

| Molecular Formula | C₃₃H₅₈N₄O₈ |

| Molecular Weight | 638.8 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. |

Biological Activities and Potential Applications

The biological activities of Sporidesmolide I have not been extensively investigated, presenting a significant opportunity for further research. As a cyclic depsipeptide, it belongs to a class of compounds known for a wide range of biological effects.

Potential Cytotoxic and Antimicrobial Activities

Given its structural similarity to other bioactive cyclic peptides, Sporidesmolide I should be evaluated for its potential cytotoxic effects against various cancer cell lines and its antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard assays such as MTT assays for cytotoxicity and broth microdilution methods for antimicrobial susceptibility can be employed.

Future Research Directions

The elucidation of the mode of action of Sporidesmolide I, should it exhibit significant biological activity, would be a critical next step. Furthermore, synthetic and medicinal chemistry efforts could be directed towards modifying its structure to enhance its therapeutic potential.

Conclusion

Sporidesmolide I represents a compelling natural product from the fungus Pithomyces chartarum. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and detailed protocols for its cultivation, extraction, and characterization. It is hoped that this technical resource will empower researchers to further explore the chemistry and biological potential of this intriguing fungal metabolite.

References

- Comparison of solid-state and submerged-state fermentation for the bioprocessing of switchgrass to ethanol and acetate by Clostridium phytofermentans. PubMed.

- Production of secondary metabolites from solid-state (A) and submerged (B) fermentation...

- The Production of Sporidesmin and Sporidesmolides by Wild Isolates of Pithomyces chartarum in Surface and in Submerged Culture. Microbiology Society.

- Pithomyces chartarum spore. AgResearch.

- Global diversity analysis of plant-associated Pseudopithomyces fungi reveals a new species producing the toxin associated with facial eczema in livestock: Pseudopithomyces toxicarius sp. nov. Studies in Mycology.

- Pithomyces chartarum. Wikipedia.

- Comparative Study of Submerged and Solid-State Fermentation for the Production of Industrial Enzymes. Walsh Medical Media.

- Protocols developed for the optimization of an extraction model for screening hydrophilic fungal metabolites.

- Potential Role of Sequential Solid-State and Submerged-Liquid Ferment

- Isolation and Total Synthesis of PM170453, a New Cyclic Depsipeptide Isolated

- Non-ribosomal peptide synthetase (NRPS)-encoding products and their biosynthetic logics in Fusarium. PMC - NIH.

- Biosynthesis of sporidesmin from amino acids. Taylor & Francis Online.

- Purification and Identification of Two Antifungal Cyclic Peptides Produced by Bacillus Amyloliquefaciens L-H15. PubMed.

- Nonribosomal Peptide Synthetases in Animals. MDPI.

- Biosynthesis of sporidesmin from amino acids. Taylor & Francis Online.

- Optimization of cyclotide like peptide extraction methods and characterization of these peptides from Viola tricolor. Health Biotechnology and Biopharma (HBB).

- Extraction of Bioactive Compounds from C. vulgaris Biomass Using Deep Eutectic Solvents. PMC - PubMed Central.

- Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. PMC - NIH.

- Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies. MDPI.

- Ecotoxinogenesis of Pithomyces chartarum.

- Non-Ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum. Frontiers.

- 1969 WRIGHT: BIOCHEMISTRY OF SPORIDESMIN. NZSAP.

- Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. Walsh Medical Media.

- Amino acid synthesis. Wikipedia.

- LC-MS- and (1)

- Application and Comparison of Solid-State Fermentation and Submerged Fermentation in Enzyme Prepar

- Nonribosomal peptide. Wikipedia.

- HPLC Analysis and Purific

- Evaluation of Different Standard Amino Acids to Enhance the Biomass, Lipid, Fatty Acid, and γ-Linolenic Acid Production in Rhizomucor pusillus and Mucor circinelloides. NIH.

- Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum. Universiti Kebangsaan Malaysia.

- Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology.

- Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.

- Engineering the biosynthesis of fungal nonribosomal peptides.

- Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC.

- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...

Sources

- 1. Pithomyces chartarum - Wikipedia [en.wikipedia.org]

- 2. agresearch.recollect.co.nz [agresearch.recollect.co.nz]

- 3. agresearch.figshare.com [agresearch.figshare.com]

- 4. Frontiers | Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum [frontiersin.org]

- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Engineering the biosynthesis of fungal nonribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of solid-state and submerged-state fermentation for the bioprocessing of switchgrass to ethanol and acetate by Clostridium phytofermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Different Standard Amino Acids to Enhance the Biomass, Lipid, Fatty Acid, and γ-Linolenic Acid Production in Rhizomucor pusillus and Mucor circinelloides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and Identification of Two Antifungal Cyclic Peptides Produced by Bacillus amyloliquefaciens L-H15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 19. informaticsjournals.co.in [informaticsjournals.co.in]

- 20. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sporidesmolide I in Fungal Secondary Metabolism: A Technical Guide

Introduction: Beyond the Mycotoxin

The fungus Pithomyces chartarum is notorious in agricultural science primarily for producing sporidesmin, a mycotoxin responsible for facial eczema in ruminants.[1] However, the metabolic portfolio of this fungus extends to a fascinating class of cyclic hexadepsipeptides known as sporidesmolides.[2] Among these, Sporidesmolide I stands out as a significant, yet often overlooked, secondary metabolite. Unlike the acute toxicity of sporidesmin, the role of Sporidesmolide I is more nuanced, embedded deep within the fungus's chemical ecology, cellular regulation, and biosynthetic machinery.

This guide provides an in-depth technical exploration of Sporidesmolide I, moving beyond a simple cataloging of its properties. We will dissect its non-ribosomal biosynthetic pathway, explore the regulatory networks that govern its production, and detail its known biological activities. For the researcher, scientist, or drug development professional, this document serves as a foundational resource, synthesizing field-proven insights with rigorous scientific data to illuminate the multifaceted role of Sporidesmolide I in fungal secondary metabolism.

Section 1: Molecular Architecture of Sporidesmolide I

Sporidesmolide I is a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amide and ester bonds.[2] This hybrid structure imparts specific chemical properties, including susceptibility to hydrolysis under certain pH conditions, a critical consideration for its extraction and analysis.

The molecular structure of Sporidesmolide I consists of a repeating sequence of three amino acids and three α-hydroxy acids, arranged in a cyclic pattern. Specifically, it is composed of two molecules each of L-N-methylleucine, L-valine, and D-α-hydroxyisovaleric acid. This precise arrangement and stereochemistry are dictated not by mRNA templates, but by a large enzymatic complex, which will be explored in the following section.

Section 2: The Biosynthetic Assembly Line: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The synthesis of Sporidesmolide I is a hallmark of fungal secondary metabolism, relying on a sophisticated enzymatic machinery known as Non-Ribosomal Peptide Synthetases (NRPS).[3][4] These mega-enzymes function as molecular assembly lines, activating and linking monomer units in a programmed sequence independent of the ribosome.[5][6]

While the specific gene cluster for Sporidesmolide I biosynthesis in P. chartarum is not yet fully elucidated in public literature, its structure allows for a well-supported hypothetical model based on the canonical NRPS architecture. Each NRPS is organized into modules, with each module responsible for the incorporation of a single monomer (an amino acid or a hydroxy acid in this case).[3]

A minimal NRPS module consists of three core domains:

-

Adenylation (A) Domain: Selects the specific monomer (e.g., L-valine) from the cellular pool and activates it by converting it to an aminoacyl- or hydroxyacyl-adenylate at the expense of ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated monomer via a thioester bond to its phosphopantetheinyl arm. This flexible arm allows the substrate to be shuttled between catalytic domains.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream, growing peptide chain and the newly incorporated monomer.

For Sporidesmolide I, the assembly would involve six modules. The process culminates with a Thioesterase (TE) Domain in the final module, which catalyzes the cyclization and release of the mature hexadepsipeptide from the enzyme complex.

Caption: Hypothetical NRPS assembly line for Sporidesmolide I biosynthesis.

Section 3: Regulation and Ecological Role

The production of secondary metabolites like Sporidesmolide I is a tightly regulated process, often linked to developmental stages and environmental cues. While specific pathways for sporidesmolides are still under investigation, it is hypothesized that their synthesis is controlled by global regulatory networks common in filamentous fungi, such as the Velvet complex. This complex is known to integrate signals like light and nutrient availability to control development and secondary metabolism.

The production of sporidesmolides appears to be linked with sporulation. Studies have shown that sporidesmolides were not isolated from P. chartarum cultures that did not sporulate, whereas the toxin sporidesmin could be produced in both surface and submerged (non-sporulating) cultures.[7] This suggests a distinct regulatory control and a potential role for sporidesmolides in the sporulation process or spore viability. The fungus itself is found in pastures on plant debris, and its metabolic activities are influenced by climatic conditions like humidity and temperature.[1][8][9]

The precise ecological function of Sporidesmolide I remains an open area of research. However, cyclic depsipeptides as a class are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects.[2] One study investigated the phytotoxic properties of hydrolytic products of Sporidesmolide I, finding they had a toxic action on isolated plant structures but no demonstrable effect on the germination or growth of intact plants.[10] This suggests a potential role in localized competitive interactions with other microorganisms or plant cells in its immediate environment.

Section 4: Bioactivity and Therapeutic Potential

While the literature on the specific biological activities of Sporidesmolide I is not extensive, the broader class of cyclodepsipeptides is of significant interest to the drug development community for its diverse pharmacological properties.[2][11][12]

Known & Potential Activities:

-

Cytotoxicity: A primary area of investigation for novel cyclodepsipeptides is their potential as anticancer agents.[2] While direct comparative studies are lacking, a proposed framework suggests evaluating Sporidesmolide I against a panel of human cancer cell lines to determine its IC50 values.[2] The mechanism of action for many cytotoxic natural products involves the induction of apoptosis (programmed cell death).[2]

-

Antimicrobial Activity: The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[2] Cyclodepsipeptides have shown promise in this area.[2] Systematic evaluation of Sporidesmolide I's minimum inhibitory concentrations (MICs) against pathogenic bacteria and fungi is a critical step in assessing its potential.[2][13]

-

Phytotoxicity: As mentioned, hydrolytic products of Sporidesmolide I have demonstrated toxicity against isolated plant cells, suggesting a potential for herbicidal or allelopathic activity.[10]

Further research is required to fully characterize the bioactivity profile of Sporidesmolide I and to elucidate its mechanisms of action.

Caption: A typical workflow for evaluating the biological activity of Sporidesmolide I.

Section 5: Methodologies for Investigation

A robust and reproducible methodology is paramount for studying fungal secondary metabolites. This section details field-proven protocols for the culture, extraction, purification, and characterization of Sporidesmolide I.

Fungal Culture and Harvesting

-

Rationale: To generate sufficient biomass and induce the production of Sporidesmolide I, a nutrient-rich solid-state fermentation is often employed, as this mimics the natural growth conditions of P. chartarum on plant litter.

-

Protocol:

-

Prepare a suitable solid substrate, such as rye-grain or an enriched potato-carrot medium.

-

Autoclave the substrate to ensure sterility.

-

Inoculate the cooled substrate with a pure culture of Pithomyces chartarum.

-

Incubate the culture under appropriate conditions of temperature (e.g., 20-25°C) and humidity for a period sufficient for extensive growth and sporulation (e.g., 2-4 weeks).[8]

-

Harvest the fungal biomass, including the mycelia and spores.

-

Dry the harvested material thoroughly (e.g., lyophilize or air-dry) to prepare for extraction.

-

Extraction and Purification

-

Rationale: Sporidesmolide I is a relatively nonpolar molecule, necessitating the use of organic solvents for efficient extraction. The purification process involves chromatographic techniques to separate it from other metabolites, particularly the more polar sporidesmin and other sporidesmolide congeners. Careful control of pH and temperature is crucial to prevent the hydrolysis of the ester linkages in the depsipeptide ring.

-

Protocol:

-

Initial Extraction: Macerate and stir the dried fungal biomass with a nonpolar solvent such as chloroform for an extended period (e.g., 40 minutes to several hours).

-

Filtration: Filter the mixture to separate the solvent extract from the solid fungal debris. An alumina pad can be used to aid filtration.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography (e.g., on silica gel or alumina) using a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial fractionation.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool fractions containing Sporidesmolide I.

-

For final purification, employ High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water.

-

-

Crystallization: Recrystallize the purified Sporidesmolide I from a suitable solvent system (e.g., 70% aqueous acetic acid) to obtain a pure, crystalline product.

-

| Parameter | Recommended Choice | Rationale & Citation |

| Extraction Solvents | Chloroform, Methanol, Ethyl Acetate | Effective for extracting cyclic depsipeptides from fungal biomass. |

| Purification Technique | Reversed-Phase HPLC | Provides high-resolution separation of sporidesmolide congeners. |

| Critical Condition | Avoid strong acids/bases and high temperatures | The ester bond in the depsipeptide is susceptible to hydrolysis, which would degrade the molecule. |

Structural Characterization

-

Rationale: Confirmation of the identity and purity of the isolated compound is achieved through a combination of spectroscopic and spectrometric techniques.

-

Protocol:

-

Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and deduce the molecular formula.

-

Nuclear Magnetic Resonance (NMR):

-

Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of protons and carbons in the molecule.

-

Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the precise bonding arrangement and confirm the sequence of amino and hydroxy acids in the ring.

-

-

Comparison: Compare the obtained spectroscopic data with published literature values for Sporidesmolide I to confirm its identity.

-

Conclusion and Future Perspectives

Sporidesmolide I represents a key component of the secondary metabolism of Pithomyces chartarum. Its biosynthesis via a complex NRPS pathway highlights the sophisticated chemical capabilities of fungi. While its ecological role is not fully understood, its association with sporulation suggests a function distinct from the overt toxicity of its co-metabolite, sporidesmin.

For researchers in drug discovery, Sporidesmolide I and its congeners remain a relatively untapped resource. The cytotoxic and antimicrobial potential suggested by its chemical class warrants a more thorough and systematic investigation. Future research should prioritize:

-

Genome Mining: Identifying and characterizing the complete biosynthetic gene cluster for sporidesmolides in P. chartarum to enable biosynthetic engineering and the production of novel analogues.[14][15]

-

Comprehensive Bioactivity Screening: Systematically evaluating the pharmacological profile of pure Sporidesmolide I against diverse panels of cancer cell lines, pathogenic microbes, and viral targets.

-

Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for any confirmed biological activities.

By bridging the gap between mycology, natural products chemistry, and pharmacology, a deeper understanding of Sporidesmolide I can unlock new insights into fungal ecology and provide novel lead compounds for therapeutic development.

References

- Farahani, M. M., et al. (2015). Psoralidin: A review of its pharmacological effects. Pharmacological Research, 99, 86-94. [URL not available]

- Jordan, T. W. (2020). The cellular and molecular toxicity of sporidesmin. Toxins, 12(10), 639. [URL not available]

- BenchChem. (2025). A Comparative Guide to the Biological Activities of Sporidesmolide I and Sporidesmolide V. BenchChem Technical Guides. [URL not available]

- Russell, D. W., & Thomas, R. G. (1961). Phytotoxic properties of some hydrolytic products of sporidesmolide I. New Zealand Journal of Agricultural Research, 4(5-6), 722-724. [URL not available]

- Zahan, E., et al. (2022). Pharmacological Properties and Chemical Profiles of Passiflora foetida L. Extracts: Novel Insights for Pharmaceuticals and Nutraceuticals. Molecules, 27(19), 6539. [URL not available]

-

Anderson, J. C. (2013). Non Ribosomal Peptides. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Pithomyces chartarum. Retrieved from [Link]

- Li, Y., et al. (2014). Identification and characterization of the biosynthetic gene cluster of divergolides from Streptomyces sp. W112. Applied Microbiology and Biotechnology, 98(14), 6347-6358. [URL not available]

- Viggiano, A., et al. (2018). Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. Applied Microbiology and Biotechnology, 102(19), 8221-8233. [URL not available]

- Dingley, J. M. (1962). Sporidesmin Production and Sporulation in Pithomyces chartarum. Journal of General Microbiology, 29(1), 127-135. [URL not available]

-

Wikipedia. (n.d.). Nonribosomal peptide. Retrieved from [Link]

- Pérez-Victoria, I., et al. (2016). Structure elucidation and biosynthetic gene cluster analysis of caniferolides A–D, new bioactive 36-membered macrolides from the marine-derived Streptomyces caniferus CA-271066. Organic & Biomolecular Chemistry, 14(34), 8158-8168. [URL not available]

- El-Hawary, S. S., et al. (2021). Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities. Molecules, 26(22), 6870. [URL not available]

- Brook, P. J., & Matthews, R. E. F. (1962). The Production of Sporidesmin and Sporidesmolides by Wild Isolates of Pithomyces chartarum in Surface and in Submerged Culture. Journal of General Microbiology, 29(1), 127-135. [URL not available]

- Zhang, X., et al. (2023). Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness. Molecules, 28(8), 3591. [URL not available]

- Collin, R. G., & Towers, N. R. (1995). Biological control of sporidesmin-producing strains of Pithomyces chartarum by biocompetitive exclusion. New Zealand Journal of Agricultural Research, 38(3), 309-315. [URL not available]

- ResearchGate. (n.d.). Ecotoxinogenesis of Pithomyces chartarum.

- Liu, J., et al. (2022). The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade. Journal of Fungi, 8(10), 1083. [URL not available]

- Van der Wielen, N., et al. (2023). Nonribosomal Peptide Synthetases in Animals. International Journal of Molecular Sciences, 24(17), 13444. [URL not available]

- Chen, M., et al. (2018). Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. Marine Drugs, 16(5), 151. [URL not available]

- Nica, S., et al. (2021). Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds. Frontiers in Microbiology, 12, 719393. [URL not available]

- Al-Faham, M., et al. (2024). Antimicrobial activity of spiculisporic acid isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA. Scientific Reports, 14(1), 1461. [URL not available]

- O'Toole, E., & Kavanagh, K. (2022). Editorial: Fungal Bioactive Metabolites of Pharmacological Relevance. Frontiers in Pharmacology, 13, 918987. [URL not available]